N-(2,2-di(furan-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

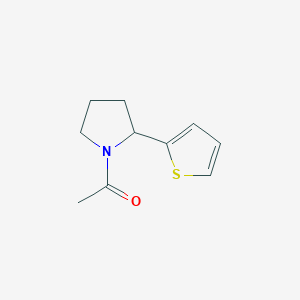

“N-(2,2-di(furan-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide” is a complex organic compound. It contains two furan rings, which are oxygen-containing heterocycles, attached to an ethyl group. The compound also includes a benzofuran moiety, which is a fused benzene and furan ring, and a carboxamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions. For example, 2-acetylfuran, a compound containing a furan ring, can be synthesized via the reaction of the methyl Grignard reagent on 2-furonitrile .Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the conjugated system of the benzofuran and furan rings. The methoxy and carboxamide groups may introduce some steric hindrance, potentially affecting the compound’s reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the specific functional groups present would all influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Efficient Synthesis Strategies

- An efficient domino strategy was developed for synthesizing polyfunctionalized benzofuran-4(5H)-ones, highlighting the improved synthesis under microwave irradiation, which may include compounds structurally related to N-(2,2-di(furan-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide. This process is notable for its eco-friendliness and avoidance of tedious workup procedures (Guan‐Hua Ma et al., 2014).

Synthesis and Spectral Assignments

- Research on dibenzofuran carboxaldehydes provides insights into the synthesis and 1H and 13C spectral assignments, which are crucial for understanding the chemical behavior of complex benzofuran derivatives. These findings are essential for the synthesis of novel compounds, including potential derivatives of the targeted compound (Thirumal Yempala & B. Cassels, 2017).

Analytical and Spectral Studies

- The analytical and spectral study of furan ring-containing organic ligands, including their synthesis and characterization, has been explored. This research underlines the significance of furan derivatives in developing chelating agents and their potential applications in bioactive materials (H. Patel, 2020).

Antiprotozoal Activity

- Novel dicationic imidazo[1,2-a]pyridines, which include furan derivatives, have been synthesized and shown to possess potent antiprotozoal activity. Such compounds, sharing structural motifs with N-(2,2-di(furan-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide, demonstrate the therapeutic potential of benzofuran derivatives in treating protozoal infections (M. Ismail et al., 2004).

Photoinduced Benzannulation

- The study on the intermolecular photoaddition reaction of arenecarbothioamides to furans, resulting in the facile synthesis of arene-fused aminobenzoates, outlines a novel photoinduced benzannulation process. This research could be relevant for creating derivatives of N-(2,2-di(furan-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide with enhanced chemical properties (K. Oda et al., 1997).

Wirkmechanismus

Target of Action

The primary targets of N-[2,2-bis(furan-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

The exact mode of action of N-[2,2-bis(furan-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide Furan-containing compounds are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by N-[2,2-bis(furan-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide Furan derivatives have been known to influence a variety of biochemical pathways, leading to downstream effects .

Result of Action

The molecular and cellular effects of N-[2,2-bis(furan-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide Furan derivatives are known to have a wide range of therapeutic advantages .

Eigenschaften

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c1-23-17-6-2-5-13-11-18(26-19(13)17)20(22)21-12-14(15-7-3-9-24-15)16-8-4-10-25-16/h2-11,14H,12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQLZEQBSZSJKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CC=CO3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2,2-bis(furan-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2691993.png)

![methyl 3-(N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2691997.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2691999.png)

![[1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine](/img/structure/B2692001.png)

![4-[(2-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B2692002.png)

![(E)-N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(furan-2-yl)acrylamide](/img/structure/B2692006.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2692007.png)